Comparative Polyesterification Efficiency: Itaconyl Chloride vs. Fumaryl Chloride in PCL Diol Reactions
In a direct comparative study, the reaction of polycaprolactone (PCL) diols with fumaryl chloride was significantly more efficient than with itaconyl chloride. The resulting polycaprolactone fumarate (PCLF) demonstrated a degree of substitution that was 1.2, 4.2, and 2.7 times higher than the corresponding polycaprolactone itaconate (PCLI), depending on the molecular weight of the PCL precursor [1]. This quantifies a lower reactivity or different selectivity profile for itaconyl chloride in this specific, industrially relevant polymerization context.
| Evidence Dimension | Degree of substitution (DS) in polyesterification with PCL diols |
|---|---|
| Target Compound Data | Baseline for PCLI (polycaprolactone itaconate) |
| Comparator Or Baseline | Fumaryl chloride (forming polycaprolactone fumarate, PCLF) |
| Quantified Difference | PCLF DS is 1.2, 4.2, and 2.7 times higher than PCLI, depending on PCL molecular weight. |
| Conditions | Polyesterification of low molecular weight PCL diols with fumaryl chloride and itaconyl chloride, respectively. |
Why This Matters
This data is critical for researchers in biomaterials or polymer science where the density of functional handles (double bonds for subsequent crosslinking) is paramount; fumaryl chloride provides a much higher grafting density, directly impacting material properties like mechanical strength and crosslinking efficiency.
- [1] Sharifi, S., et al. (2011). Hydroxyapatite scaffolds infiltrated with thermally crosslinked polycaprolactone fumarate and polycaprolactone itaconate. Journal of Biomedical Materials Research Part A, 98(2), 257-267. View Source
